molecular formula C4H10FO2P B1252790 (-)-Sarin CAS No. 6171-94-4

(-)-Sarin

Cat. No.: B1252790
CAS No.: 6171-94-4
M. Wt: 140.09 g/mol
InChI Key: DYAHQFWOVKZOOW-UHFFFAOYSA-N
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Description

(-)-Sarin is a highly toxic organophosphorus compound that is classified as a nerve agent. It was originally developed as a pesticide but later found use as a chemical weapon due to its potent inhibitory effects on the nervous system. The compound is a colorless, odorless liquid at room temperature and is known for its rapid action and high lethality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Sarin typically involves the reaction of methylphosphonyl difluoride with isopropyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3P(O)F2+C3H7OHCH3P(O)(OC3H7)F+HF\text{CH}_3\text{P(O)F}_2 + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{CH}_3\text{P(O)(OC}_3\text{H}_7)\text{F} + \text{HF} CH3​P(O)F2​+C3​H7​OH→CH3​P(O)(OC3​H7​)F+HF

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the compound’s high toxicity. The production facilities are equipped with advanced containment systems to prevent accidental release and exposure.

Chemical Reactions Analysis

Types of Reactions: (-)-Sarin undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form less toxic products. The reaction can be catalyzed by alkaline conditions.

    Oxidation: this compound can be oxidized to form phosphonic acid derivatives.

    Substitution: The fluorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions.

Common Reagents and Conditions:

    Hydrolysis: Water, alkaline conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles like hydroxide ions.

Major Products Formed:

    Hydrolysis: Isopropyl methylphosphonic acid and hydrofluoric acid.

    Oxidation: Phosphonic acid derivatives.

    Substitution: Various substituted phosphonic acid derivatives.

Scientific Research Applications

Key Mechanisms:

  • Cholinergic Effects : Overactivation of muscarinic and nicotinic receptors causes symptoms such as salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and respiratory failure.
  • Non-Cholinergic Mechanisms : Recent studies suggest that (-)-Sarin may also interact with other neurotransmitter systems, including gamma-aminobutyric acid (GABA), indicating a complex neurotoxic profile beyond simple AChE inhibition .

Neurotoxicity Studies

This compound is extensively used in neurotoxicity studies to understand the mechanisms underlying nerve agent toxicity. Research has shown that exposure to this compound can lead to significant behavioral changes and neurochemical alterations in animal models.

Case Study Example :

  • A study involving guinea pigs demonstrated that transdermal administration of physostigmine (an AChE inhibitor) before exposure to this compound provided significant protection against lethal doses, highlighting the potential for therapeutic interventions in nerve agent exposure .

Biomarker Development

This compound has been utilized to develop biomarkers for exposure assessment. For instance, isotope dilution techniques have been employed to measure adducts formed between this compound and blood proteins, aiding in the detection of nerve agent exposure in forensic investigations .

Biomarker Detection Method Relevance
Tyrosine AdductsUHPLC-MS/MSIndicates exposure to nerve agents like this compound
AChE ActivityEnzyme AssaysAssesses neurotoxic effects post-exposure

Therapeutic Research

Research into antidotes for this compound exposure has led to advancements in therapeutic strategies. The combination of atropine (a muscarinic antagonist) and oximes (AChE reactivators) remains the standard treatment protocol.

Recent Findings :

  • Studies have shown that new oxime compounds may offer improved efficacy compared to traditional treatments against various nerve agents, including this compound .

Detection Technologies

Innovative detection technologies have been developed for real-time monitoring of this compound in various environments. For example, Janus micromotors coated with fluoresceinamine have been employed for field detection of sarin simulants .

Forensic Investigations

The forensic analysis of this compound has been crucial in post-attack investigations. The detection of hydrolysis products from soil and biological samples has provided insights into the use of this nerve agent in terrorist attacks .

Mechanism of Action

(-)-Sarin exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles, glands, and central nervous system receptors. This overstimulation causes symptoms such as muscle twitching, respiratory distress, and, ultimately, death due to respiratory failure.

Comparison with Similar Compounds

    Tabun: Another organophosphorus nerve agent with similar inhibitory effects on acetylcholinesterase.

    Soman: A nerve agent that is more potent than (-)-Sarin and has a faster onset of action.

    VX: A highly toxic nerve agent with a longer duration of action compared to this compound.

Uniqueness of this compound: this compound is unique due to its rapid action and high volatility, making it particularly dangerous in aerosol form. Its synthesis and handling require specialized knowledge and equipment due to its extreme toxicity.

Biological Activity

(-)-Sarin, also known as O-isopropyl methylphosphonofluoridate, is a highly toxic organophosphorus compound classified as a nerve agent. Its biological activity primarily stems from its potent inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Sarin acts by forming a covalent bond with the serine residue at the active site of AChE, effectively blocking its enzymatic activity. This inhibition disrupts normal neurotransmission at neuromuscular junctions and within the central nervous system (CNS) . The resultant buildup of acetylcholine leads to continuous stimulation of muscles and glands, causing symptoms ranging from muscle twitching to respiratory failure.

Key Mechanisms:

  • AChE Inhibition: Sarin's primary action is the irreversible inhibition of AChE, leading to elevated acetylcholine levels.
  • Neurotransmitter Activation: Besides AChE inhibition, sarin also indirectly affects other neurotransmitters such as gamma-aminobutyric acid (GABA), altering various signaling pathways .
  • Protein Adduct Formation: Sarin can react with proteins in the body, creating stable adducts that may complicate detoxification efforts .

Biological Effects

The biological effects of this compound are profound and multifaceted, impacting various physiological systems:

  • Neurological Effects: Exposure can lead to seizures, tremors, and long-term neurological deficits due to organophosphate-induced delayed neurotoxicity (OPIDN) .
  • Cardiovascular Effects: Increased mortality rates associated with circulatory diseases have been noted among exposed populations .
  • Respiratory Complications: Acute exposure often results in severe respiratory distress due to bronchoconstriction and pulmonary edema .

1. UK Military Veterans Study

A long-term study examined the health outcomes of UK military veterans exposed to sarin during testing at Porton Down. The study found:

  • Mortality Rates: Elevated all-cause mortality was observed among veterans exposed to sarin, particularly those with higher exposure levels (HR=1.25 for two or more exposures) .
  • Cancer Incidence: No significant increase in overall cancer incidence was found; however, specific causes such as alcohol-related cancers showed higher rates .

2. Syrian Chemical Attack Case Series

Following the 2017 sarin gas attack in Idlib, Syria, a case series reviewed patient outcomes:

  • Clinical Manifestations: Patients exhibited severe respiratory symptoms, neurological disturbances, and gastrointestinal issues .
  • Management Outcomes: Treatment included symptomatic care with atropine and bronchodilators, which proved effective despite limited resources in the affected area .

Research Findings

Recent research has highlighted several critical aspects of sarin's biological activity:

Study Focus Findings
Neurotoxicity MechanismsSarin causes differential regulation of cholinergic pathways, affecting AChE and choline acetyltransferase (ChAT) activity .
Long-term Health EffectsExposure linked to increased mortality from circulatory diseases but not overall cancer incidence .
Detoxification StudiesInvestigations into natural detoxification capabilities in animal models suggest varying efficacy against sarin exposure .

Properties

IUPAC Name

2-[fluoro(methyl)phosphoryl]oxypropane
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InChI

InChI=1S/C4H10FO2P/c1-4(2)7-8(3,5)6/h4H,1-3H3
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InChI Key

DYAHQFWOVKZOOW-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OP(=O)(C)F
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Molecular Formula

C4H10FO2P
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DSSTOX Substance ID

DTXSID0042371
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Molecular Weight

140.09 g/mol
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Physical Description

Sarin appears as a colorless, odorless liquid. Almost no odor in pure state. Used as a quick-acting military chemical nerve agent. Chemical warfare agent., "G-type agents are clear, colorless, and tasteless liquids that are miscible in water and most organic solvents. GB is odorless and is the most volatile nerve agent; however, it evaporates at about the same rate as water." [ATSDR Medical Management]
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Boiling Point

297 °F at 760 mmHg (EPA, 1998), 147 °C at 760 mm Hg; 56 °C at 16 mm Hg
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Flash Point

Non-flammable (EPA, 1998)
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Solubility

Miscible with water /1X10+6 mg/L at 25 °C /
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Density

1.1 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0887 g/mL at 25 °C
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Vapor Density

4.86 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.86 (Air = 1)
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Vapor Pressure

2.9 mmHg at 77 °F (EPA, 1998), 2.86 [mmHg], 2.86 mm Hg at 25 °C
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Mechanism of Action

The principal mechanism of acute toxicity of sarin and cyclosarin, as of other OP compounds, is inhibition of AChE. AChE is responsible for the hydrolysis of acetylcholine (ACh) at the synapse, and inhibition of AChE leads to a rise in ACh and overstimulation at cholinergic synapses. At those synapses, the ACh binds and activates muscarinic and nicotinic receptors, the two major subtypes of ACh receptors. Sarin inhibits AChE by phosphorylating a serine hydroxyl on the ester portion of the active site of the enzyme. The phosphorylated enzyme is hydrolyzed very slowly, with a half-life of reactivation of hours to days. The phosphorylated enzyme can undergo a second process, called aging, by loss of an alkyl group (dealkylation). Aging occurs within about 5 hr of sarin exposure. After aging has occurred, the phosphorylated enzyme is resistant to cleavage or hydrolysis and can be considered irreversibly inhibited. Recovery of AChE function occurs only with synthesis of new enzyme. Most of the effects of sarin, including the acute cholinergic syndrome, are thought to be mediated by the excess ACh at the synapse., A number of organophosphorus ... esters, ... the chemical warfare agents sarin, soman, and tabun and a few other compounds ... have the ability to bind tenaciously to the active site of AChE and neuropathic target esterase to produce an irreversibly inhibited enzyme by a mechanism known as "aging." The aging process is dependent on the size and configuration of the alkyl (R) substituent, the potency of the ester increasing in the order diethyl, dipropyl, and dibutyl for such analogs. ... The aging process is generally accepted as being due to the dealkylation of the intermediate dialkylphosphorylated enzymes by one of two possible mechanisms ... . The first involves the hydrolysis of a P-O bond following a nucleophile (base) attack on the phosphorus atom. The second mechanism involves the hydrolysis of an O-C bond by an acid catalysis, resulting in the formation of carbonium ion as the leaving group ... . The aging process is believed to fix an extra charge to the protein causing some perturbation to the active site, thereby preventing dephosphorylation., Certain organophosphate (OP) cholinesterase inhibitors (ChEIs) are also known to bind to the muscarinic acetylcholine receptor (mAChR). The functional consequences of such binding were investigated here using ... VX, echothiophate, sarin, and soman. VX (charged at physiological pH) and echothiophate (formally charged) inhibited a specific signal transduction pathway in CHO cells expressing either the M(1) or M(3) mAChR. Hence, they blocked carbamylcholine (CCh)-induced cyclic adenosine monophosphate (cAMP) synthesis (muM) and had almost no effect on CCh-induced phosphoinositide (PI) hydrolysis. These substances were inactive on forskolin-induced cAMP inhibition signaling in CHO cells expressing M(2) mAChR. In binding studies, using [(3)H]-N-methyl scopolamine ([(3)H]NMS) as the competitor ligand, the ChEIs, VX and echothiophate exhibited binding to rat cortical mAChR with K(i) values in the muM range. The non-charged compounds, sarin and soman, were inert in modulating both cAMP metabolism and PI hydrolysis in CHO cells expressing M(1), M(2), and M(3) mAChRs, and no binding was observed in presence of [(3)H]NMS. ..., Although the acute toxicity of organophosphorus nerve agents is known to result from acetylcholinesterase inhibition, the molecular mechanisms involved in the development of neuropathology following nerve agent-induced seizure are not well understood. To help determine these pathways, /investigators/ previously used microarray analysis to identify gene expression changes in the rat piriform cortex, a region of the rat brain sensitive to nerve agent exposure, over a 24-hr time period following sarin-induced seizure. /The authors/ found significant differences in gene expression profiles and identified secondary responses that potentially lead to brain injury and cell death. To advance /the/ understanding of the molecular mechanisms involved in sarin-induced toxicity, /the authors/ analyzed gene expression changes in four other areas of the rat brain known to be affected by nerve agent-induced seizure (amygdala, hippocampus, septum, and thalamus). /Investigators/ compared the transcriptional response of these four brain regions to sarin-induced seizure with the response previously characterized in the piriform cortex. In this study, rats were challenged with 1.0 x LD50 sarin and subsequently treated with atropine sulfate, 2-pyridine aldoxime methylchloride, and diazepam. The four brain regions were collected at 0.25, 1, 3, 6, and 24 hr after seizure onset, and total RNA was processed for microarray analysis. Principal component analysis identified brain region and time following seizure onset as major sources of variability within the dataset. Analysis of variance identified genes significantly changed following sarin-induced seizure, and gene ontology analysis identified biological pathways, functions, and networks of genes significantly affected by sarin-induced seizure over the 24-hr time course. Many of the molecular functions and pathways identified as being most significant across all of the brain regions were indicative of an inflammatory response. There were also a number of molecular responses that were unique for each brain region, with the thalamus having the most distinct response to nerve agent-induced seizure. Identifying the molecular mechanisms involved in sarin-induced neurotoxicity in these sensitive brain regions will facilitate the development of novel therapeutics that can potentially provide broad-spectrum protection in five areas of the central nervous system known to be damaged by nerve agent-induced seizure., For more Mechanism of Action (Complete) data for SARIN (6 total), please visit the HSDB record page.
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Color/Form

Liquid, Colorless transparent liquid

CAS No.

107-44-8
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Melting Point

-71 °F (EPA, 1998), -57 °C
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